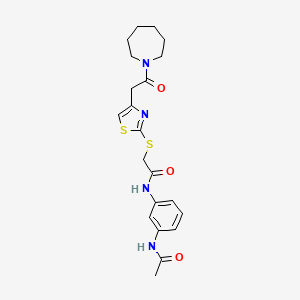

![molecular formula C11H16N2O4S B2532212 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid CAS No. 1696030-41-7](/img/structure/B2532212.png)

3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid, also known as Boc-L-3-(2-Thiazolyl)-Ala-OH, is a chemical compound used in scientific research. This compound is a derivative of alanine, an amino acid found in proteins. Boc-L-3-(2-Thiazolyl)-Ala-OH is synthesized using a multi-step process, and it has several applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Biological Activity

Development of Antioxidant and Anti-inflammatory Agents : Research has demonstrated the synthesis of benzofused thiazole derivatives, evaluated for in vitro antioxidant and anti-inflammatory activities. These compounds have shown potential antioxidant activity against reactive species and distinct anti-inflammatory activity compared to standard references, suggesting their utility in designing therapeutic agents (Raut et al., 2020).

Biological Activities of Azabicyclo Derivatives : Studies on derivatives of 3-azabicyclo[3.3.1]nonanones have highlighted their synthesis and biological activities, including antibacterial and antifungal properties. These findings underline the significance of functionalizing such compounds with sulfur and nitrogen-containing groups to enhance their biological efficacy (Mazimba & Mosarwa, 2015).

Application in Drug Synthesis : Levulinic acid (LEV), a biomass-derived chemical with carbonyl and carboxyl functional groups, has been identified for its flexibility in drug synthesis. Its derivatives are used to synthesize various value-added chemicals, showcasing the potential of such compounds in reducing drug synthesis costs and contributing to cleaner reactions (Zhang et al., 2021).

Analytical and Pharmacological Reviews

Antioxidant Capacity Assays : The ABTS/PP decolorization assay, a method for determining antioxidant capacity, involves diverse reaction pathways, including coupling adducts formation with ABTS•+. This review elucidates the specific reactions and implications for comparing antioxidants, highlighting the importance of understanding these mechanisms for accurate antioxidant capacity assessment (Ilyasov et al., 2020).

Chlorogenic Acid in Pharmacology : Chlorogenic Acid (CGA) has been studied extensively for its diverse pharmacological roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. This comprehensive review calls for further research to optimize CGA's biological and pharmacological effects, potentially enabling its use as a natural food additive or therapeutic agent (Naveed et al., 2018).

properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-7(6-8(14)15)9-12-4-5-18-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVWXHJYKOOHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-3-(thiazol-2-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)

![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)

![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)

![Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate](/img/structure/B2532141.png)

![1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2532142.png)

![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)